molecular formula C17H21BN2O4S B1524899 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide CAS No. 1083326-28-6

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Cat. No.: B1524899
CAS No.: 1083326-28-6
M. Wt: 360.2 g/mol
InChI Key: UXJVHVXONVGHIL-UHFFFAOYSA-N
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Description

“N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide” is a chemical compound that is an intermediate in the synthesis of the second-generation BTK inhibitor Acalabrutinib .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . The exact synthesis process may vary depending on the specific requirements of the reaction.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . This indicates that the compound contains a benzenesulfonamide group attached to a pyridine ring, which is further connected to a tetramethyl dioxaborolane group.


Chemical Reactions Analysis

This compound can participate in various transformation processes due to its high reactivity. It is often used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C19H24BNO4S, and it has a molecular weight of 373.27 . More specific physical and chemical properties may depend on the purity and specific conditions under which the compound is stored and used.

Scientific Research Applications

Synthesis and Characterization

  • N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide and its derivatives are used in the synthesis of complex molecular structures. For example, Huang et al. (2021) synthesized similar boric acid ester intermediates involving benzene rings, confirming their structures through various spectroscopic methods and X-ray diffraction. The study also involved density functional theory (DFT) for further molecular structure analysis, showing consistency between the DFT-optimized structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Photophysicochemical Properties

  • Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units, which include similar chemical structures, have been synthesized and analyzed for their photophysical and photochemical properties. These compounds, as reported by Öncül et al. (2021, 2022), have applications in photodynamic therapy, an effective alternative in cancer treatment, due to their favorable properties like solubility in common solvents, fluorescence, singlet oxygen production, and photostability (Öncül et al., 2021); (Öncül et al., 2022).

Antimicrobial Activity

  • The antimicrobial activity of compounds with similar chemical structures has been studied. Ijuomah et al. (2022) synthesized N-pyridin-3-yl-benzenesulfonamide, testing its antibacterial efficacy against various bacteria. The study revealed significant antimicrobial activity of the synthesized compound (Ijuomah et al., 2022).

Molecular Structure and Crystallography

  • Studies like that of Westcott et al. (2004) and Decken et al. (2002) have focused on the crystallographic characteristics of sulfanilamide derivatives containing boronate ester groups. These studies provide insights into the molecular structures, spatial arrangements, and crystallography of such compounds, which are crucial for understanding their chemical behavior and potential applications (Westcott et al., 2004); (Decken et al., 2002).

Catalysis and Organic Synthesis

  • The compound and its derivatives have been utilized in catalytic processes and organic synthesis. For instance, Ruff et al. (2016) explored the use of pyridinesulfonamide ligands in catalysis, demonstrating their efficiency in transfer hydrogenation of various substrates. This showcases the compound's role in facilitating chemical reactions, particularly in organic synthesis (Ruff et al., 2016).

Mechanism of Action

As an intermediate in the synthesis of Acalabrutinib, a BTK inhibitor, this compound likely contributes to the inhibition of Bruton’s tyrosine kinase (BTK), a key player in B-cell receptor signaling .

Safety and Hazards

The compound is classified as Aquatic Chronic 4 according to hazard classifications . This suggests that it may cause long-term harmful effects to aquatic life. It should be stored in a cool place (2-8°C) and handled with appropriate safety measures .

Future Directions

Given its role as an intermediate in the synthesis of a BTK inhibitor, future research may focus on optimizing its synthesis and exploring its potential in the development of new drugs. Additionally, its high reactivity and participation in various transformation processes suggest potential applications in other areas of organic synthesis .

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O4S/c1-16(2)17(3,4)24-18(23-16)13-10-14(12-19-11-13)20-25(21,22)15-8-6-5-7-9-15/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVHVXONVGHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680635
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-28-6
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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